
Fosaprepitant
概要
説明
準備方法
合成経路と反応条件: フォサプレピタントジメグルミンは、アルカリ条件下でアプレピタントからリン酸化プロセスを経て、ジベンジルエステル中間体を取得することにより合成されます . この中間体は、その後加水分解されてフォサプレピタントを生成し、さらにN-メチル-D-グルコサミンと反応させてフォサプレピタントジメグルミンを生成します .
工業生産方法: フォサプレピタントジメグルミンの工業生産では、化合物を5 mLの0.9%塩化ナトリウムで再構成し、145 mLの0.9%塩化ナトリウムを含む注入バッグに加えて、最終濃度を1 mg/mLにします . この方法は、静脈内投与のための化合物の安定性と溶解性を確保します。
化学反応の分析
反応の種類: フォサプレピタントジメグルミンは、加水分解を受け、活性型のアプレピタントに変換されます . この変換は、その制吐作用にとって不可欠です。
一般的な試薬と条件: 加水分解反応には、アルカリ性環境とN-メチル-D-グルコサミンの存在が必要です . 反応条件は、中間体の最終生成物への完全な変換を確保するために注意深く制御されます。
生成される主な生成物: フォサプレピタントジメグルミンの加水分解から生成される主要な生成物は、アプレピタントであり、これは活性のある制吐剤です .
科学研究への応用
化学: 化学では、フォサプレピタントジメグルミンは、その独特のプロドラッグ特性と、特定の条件下で活性型に変換される能力について研究されています .
生物学: 生物学的研究では、この化合物は、分子レベルで悪心と嘔吐のメカニズムを理解するために使用されています .
医学: 医学的に、フォサプレピタントジメグルミンは、化学療法誘発性悪心と嘔吐を予防するために、他の制吐剤と組み合わせて広く使用されています . これは、高度に催吐性のある化学療法を受けている患者において特に有効です .
産業: 製薬業界では、フォサプレピタントジメグルミンは、その制吐特性のために、さまざまなブランド名で製造および販売されています .
科学的研究の応用
Fosaprepitant is an intravenous prodrug of aprepitant, an antiemetic drug that belongs to the class of NK1 receptor antagonists . this compound is approved by the FDA and EMEA for preventing chemotherapy-induced nausea and vomiting (CINV) . It functions by blocking substance P activity at NK1 receptors in the brain, offering a novel approach to CINV prevention and improved symptom management when combined with corticosteroids and serotonin antagonists .
Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)
This compound is primarily used to prevent acute and delayed nausea and vomiting associated with highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC) in adults and pediatric patients . It is administered in conjunction with other antiemetic agents .
- Efficacy in Combination Therapy: Studies have demonstrated that adding this compound to a 5-HT3 receptor antagonist (with or without dexamethasone) significantly increases the rate of complete control of total, acute phase, and delayed phase vomiting .
- Comparison with Aprepitant: this compound has shown comparable antiemetic effects to aprepitant when combined with ondansetron and dexamethasone . A randomized study involving patients undergoing cisplatin-based chemotherapy found that this compound and aprepitant had similar antiemetic efficacy (71.96% versus 69.35%, p = 0.4894) .
- Pediatric Use: this compound is effective for CINV control in children with tumors receiving HEC . In a study with 122 children, this compound at 3 mg/kg (maximum 150 mg) resulted in complete response (CR) rates of 88.5% in the acute phase (AP), 71.3% in the delayed phase (DP), and 65.6% overall. This compound also had a greater CR than aprepitant in preventing acute vomiting (p < 0.05) .
- Dosage: The typical dose of this compound is 4 mg/kg (maximum dose of 150 mg), although some studies have used a dose of 3 mg/kg (maximum dose of 150 mg) .
Management of Nausea Outside of Chemotherapy
- Antimicrobial-Associated Nausea: A case study suggests that this compound may be useful in managing nausea outside the context of chemotherapy or general anesthesia, such as in cases of antimicrobial-associated nausea .
Safety and Tolerability
- Adverse Effects: Common side effects of this compound include fatigue, diarrhea, constipation, sleeplessness, vertigo, and local pain at the injection site . These adverse effects are generally mild and tolerable (p > 0.05) .
- Venous Toxicity: Venous toxicity was more common with this compound than with aprepitant in one study (2.7% vs. 0.3%, respectively) .
Clinical Studies and Research
- This compound vs. Aprepitant: Zhang et al. conducted a randomized, double-blind, non-inferiority clinical study with 644 patients receiving cisplatin-based chemotherapy. The study found that the antiemetic effects of this compound and aprepitant were comparable (71.96% compared to 69.35%, p = 0.4894) .
- This compound in Gynecological Cancer: A randomized controlled trial on CINV treatment in patients with gynecological cancer showed no significant differences between aprepitant and this compound in the acute and delayed phases of cycle 1 chemotherapy .
- This compound in Japanese Patients: A study in Japan compared a 5-day administration of aprepitant with a single administration of this compound for preventing nausea and vomiting caused by cisplatin-induced HEC. The results showed no significant differences between the groups in the rate of complete remission and the complete control rate of vomiting during the entire treatment period .
- Pediatric Studies: A postmarketing requirement (PMR) includes a study to evaluate the pharmacokinetics, safety, and tolerability of a single dose of this compound injection in pediatric patients aged 0 to 6 months undergoing HEC or MEC .
Data Table: Summary of Clinical Studies
作用機序
類似化合物との比較
生物活性
Fosaprepitant is an intravenous prodrug of aprepitant, a substance P/neurokinin-1 (NK1) receptor antagonist. It was approved by the FDA and EMEA in January 2008 for the prevention of chemotherapy-induced nausea and vomiting (CINV) associated with highly and moderately emetogenic chemotherapy. The mechanism of action involves blocking substance P activity at NK1 receptors in the brain, which is crucial for controlling nausea and vomiting .
This compound is converted to aprepitant in the body, where it exerts its effects by antagonizing NK1 receptors. This blockade prevents the binding of substance P, a neuropeptide involved in the vomiting reflex. The efficacy of this compound is enhanced when used in combination with other antiemetics such as corticosteroids and serotonin antagonists, providing a synergistic effect in managing CINV .
Pharmacokinetics and Bioequivalence
A study comparing this compound to oral aprepitant demonstrated bioequivalence, meaning that their pharmacologic effects are comparable. Key pharmacokinetic parameters are summarized in the table below:
Parameter | Aprepitant (125 mg) | This compound (115 mg) |
---|---|---|
AUC 0–∞ (ng·h/mL) | 27,759 | 29,611 |
C max (ng/mL) | 1,354 | 3,095 |
C 24 h (ng/mL) | 494 | 504 |
t max (h) | 4.0 | 0.25 |
t 1/2 (h) | 14.0 | 13.6 |
The bioequivalence was confirmed by confidence intervals for the area under the concentration-time curve (AUC), which fell within predefined bounds .
Case Studies and Trials
Several clinical trials have evaluated the efficacy of this compound in preventing CINV:
- Efficacy in Combination Therapy : In studies where this compound was combined with ondansetron and dexamethasone, it demonstrated non-inferiority to aprepitant alone, effectively reducing nausea and vomiting episodes .
- Weekly vs Every Three Weeks Administration : A pilot randomized clinical trial indicated that patients receiving weekly doses of this compound experienced significantly lower rates of emesis compared to those on a three-week regimen, especially in patients receiving higher doses of radiation to the brainstem .
- Quality of Life Improvements : Patients receiving weekly this compound reported improved quality-of-life scores, indicating better overall management of CINV without compromising survival outcomes .
Summary of Key Findings
- Complete Response Rates : In trials, complete response rates were significantly higher in patients treated with this compound weekly compared to those receiving it every three weeks.
- Safety Profile : this compound has been found to be well-tolerated among patients, with minimal adverse effects reported during clinical trials .
特性
IUPAC Name |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F7N4O6P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38)/t12-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARDROPHSZEBKC-OITMNORJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F7N4O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021651 | |
Record name | Fosaprepitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fosaprepitant | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015662 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions. Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood brain barrier and occupies brain NK1 receptors. Animal and human studies show that Aprepitant augments the antiemetic activity of the 5-HT3-receptor antagonist ondansetron and the corticosteroid ethasone and inhibits both the acute and delayed phases of cisplatin induced emesis. In summary, the active form of fosaprepitant is as an NK1 antagonist which is because it blocks signals given off by NK1 receptors. This therefore decreases the likelihood of vomiting in patients experiencing. | |
Record name | Fosaprepitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06717 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
172673-20-0 | |
Record name | Fosaprepitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172673-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fosaprepitant [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172673200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosaprepitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06717 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fosaprepitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSAPREPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L8OF9XRDC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fosaprepitant | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015662 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of fosaprepitant?
A1: this compound is a prodrug of aprepitant. It is rapidly converted to aprepitant in the body. Aprepitant selectively antagonizes human substance P/neurokinin 1 (NK1) receptors. []
Q2: What are the downstream effects of this compound binding to its target?
A2: By blocking NK1 receptors, aprepitant (and consequently, this compound) prevents the binding of substance P, a neuropeptide involved in the transmission of nausea and vomiting signals in the brain. This mechanism makes this compound effective in preventing chemotherapy-induced nausea and vomiting (CINV). [, ]
Q3: What is the molecular formula and weight of this compound dimeglumine?
A3: The molecular formula of this compound dimeglumine is C23H22F7N4O6P · 2(C7H17NO5) and its molecular weight is 1004.83 g/mol. []
Q4: What is the stability of this compound dimeglumine in various intravenous solutions?
A4: Studies have shown that mixtures of this compound dimeglumine 150mg in 50, 100, and 250 mL of 0.9% sodium chloride are physically and chemically stable for 7 days at both room temperature (27.0 ± 0.9°C) and under refrigeration (4.9 ± 1.5°C) when exposed to ambient light. Furthermore, stability extends to 15 days at these temperatures when shielded from light. When reconstituted and stored under refrigeration while exposed to light, stability is maintained for 12 days. []
Q5: How is this compound metabolized in the body?
A5: Upon intravenous administration, this compound is rapidly converted to aprepitant by ubiquitous phosphatases, mainly in blood. Aprepitant then undergoes extensive metabolism, primarily mediated by CYP3A4, with minor contributions from CYP1A2 and CYP2C19. [, ]
Q6: What is the elimination half-life of aprepitant, the active metabolite of this compound?
A6: The elimination half-life of aprepitant ranges from approximately 9 to 13 hours. This relatively long half-life allows for once-daily dosing of aprepitant and contributes to its effectiveness in controlling delayed CINV. []
Q7: Has the efficacy of this compound in preventing CINV been demonstrated in clinical trials?
A7: Yes, multiple phase III clinical trials have demonstrated the efficacy of a single-dose this compound regimen in preventing both acute and delayed CINV in patients receiving highly emetogenic chemotherapy, including high-dose cisplatin. These trials showed that this compound 150mg IV was either noninferior to the conventional 3-day aprepitant regimen or significantly superior to placebo. [, , , , ]
Q8: Are there studies evaluating this compound use in pediatric populations?
A8: Yes, while data on this compound use in pediatric patients is relatively limited compared to adults, studies have investigated its safety and efficacy in this population. Retrospective analyses and clinical trials suggest that this compound, in combination with other antiemetics, can be a safe and effective option for preventing CINV in children and adolescents undergoing chemotherapy. [, , , , , ]
Q9: Does this compound interact with drug-metabolizing enzymes?
A9: Yes, this compound is a weak inhibitor of CYP3A4, a major drug-metabolizing enzyme. This inhibition can lead to increased plasma concentrations of co-administered drugs that are also metabolized by CYP3A4, potentially increasing the risk of adverse events. [, ]
Q10: Are there dosage adjustments recommended for drugs co-administered with this compound?
A10: Yes, dosage adjustments may be necessary for certain drugs co-administered with this compound due to its CYP3A4 inhibitory effects. For example, when co-administered with intravenous this compound 150mg on day 1, oral dexamethasone doses on days 1 and 2 should be reduced by approximately 50%. []
Q11: What is the commercially available formulation of this compound?
A11: this compound dimeglumine is commercially available as a lyophilized powder in single-dose vials for intravenous administration. Each vial contains this compound dimeglumine equivalent to 150mg of this compound. []
Q12: How is the this compound solution prepared for intravenous administration?
A12: To prepare the this compound solution, the contents of the vial are first reconstituted with a specified volume of diluent. This initial reconstitution is followed by further dilution with compatible intravenous solutions, such as 0.9% sodium chloride, to achieve the desired concentration for infusion. []
Q13: What are the common adverse effects associated with this compound administration?
A13: While generally well-tolerated, this compound can cause infusion-site reactions, such as pain, erythema, swelling, and delayed drip infusion, particularly when administered through a peripheral vein. [, ]
Q14: Are there specific risk factors that may predispose patients to this compound-associated hypersensitivity reactions?
A14: Although the incidence of hypersensitivity reactions to this compound is low (<1%), it is crucial to be aware of potential risk factors. While specific risk factors are not fully elucidated due to the low occurrence, proper documentation, and patient-specific precautions are essential for early identification and management of any hypersensitivity reactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。